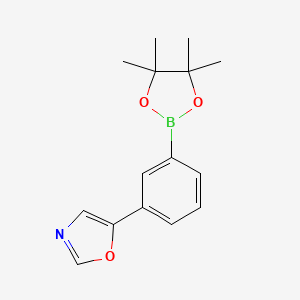

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

Description

Properties

IUPAC Name |

5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(8-12)13-9-17-10-18-13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSVGVKEQMHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing this compound. The protocol couples a boronic acid pinacol ester with a halogenated oxazole derivative, typically using palladium catalysts. For example:

-

Aryl Halide Precursor : 5-Bromo-3-phenyloxazole serves as the electrophilic partner.

-

Boronate Component : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid is used as the nucleophile.

The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, transmetallation with the boronate, and reductive elimination to form the carbon-carbon bond.

Catalytic Systems and Optimization

Optimal conditions derived from RSC protocols include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78–85% |

| Base | Na₂CO₃ (2 equiv) | Stabilizes Pd |

| Solvent | Dioxane/H₂O (4:1) | Enhances solubility |

| Temperature | 80°C (reflux) | Accelerates kinetics |

| Reaction Time | 12–16 hours | Maximizes conversion |

Notably, ligand-free systems reduce costs but may lower yields by 10–15% due to Pd aggregation.

Oxazole Ring Formation via Cyclization

Cyclocondensation of Carboxylic Acid Derivatives

Alternative Synthetic Strategies

Direct Functionalization of Preformed Oxazoles

Recent advances enable direct C–H borylation of 3-phenyloxazole using Ir catalysts:

Solid-Phase Synthesis for High-Throughput Production

Immobilized oxazole precursors on Wang resin allow iterative boronation:

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has diverse applications in scientific research:

Chemistry: Used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer therapy and antimicrobial agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester and oxazole groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, highlighting structural differences and shared features:

Key Observations:

Heterocycle Impact on Properties :

- Benzo[d]oxazole derivatives (e.g., CAS 439090-73-0) exhibit higher molecular weights and extended conjugation, enhancing their utility in optoelectronics (e.g., OLED emitters) .

- Oxazole-based analogs (e.g., CAS 942070-84-0) are smaller and more reactive in cross-coupling reactions due to reduced steric hindrance .

- Pyrazole derivatives (e.g., CAS 1604036-71-6) are tailored for medicinal chemistry applications, leveraging their nitrogen-rich aromatic systems for target binding .

Boronate Ester Stability :

- Compounds with bulky substituents (e.g., trifluoromethyl groups in CAS 1604036-71-6) demonstrate improved stability under aqueous conditions, critical for pharmaceutical applications .

- Benzo[d]isoxazole derivatives (CAS 837392-66-2) show moderate stability, with degradation observed under prolonged UV exposure .

Biological Activity

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a boron-containing compound that has gained attention due to its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₇BNO₂

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

The compound features a boron atom integrated into a dioxaborolane ring structure, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves the following steps:

- Formation of the Dioxaborolane : The initial step includes the reaction of boronic acid with pinacol to form the dioxaborolane moiety.

- Coupling Reaction : The dioxaborolane is then coupled with an oxazole derivative using palladium-catalyzed cross-coupling techniques.

Antimicrobial Properties

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that similar oxazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of boron-containing compounds have been explored in various cancer cell lines:

- Mechanism of Action : The anticancer activity may involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For example, studies on related compounds demonstrated significant growth inhibition in cancer cell lines with GI50 values often below 1 µM .

Case Studies

- In Vitro Studies : Research on similar oxazole derivatives has shown promising results in inhibiting tumor growth in vitro. For instance, a derivative exhibited a GI50 value of 0.229 µM against melanoma cells .

- In Vivo Studies : Animal models have been used to assess the efficacy of boron-containing compounds in tumor reduction. Notably, compounds similar to 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole have shown potential in reducing tumor size significantly when administered at specific dosages .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole?

- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling between oxazole-containing aryl halides and bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like triphenylphosphine.

- Solvent : Tetrahydrofuran (THF) or dioxane, heated to 80–100°C under inert atmosphere.

- Base : Aqueous Na₂CO₃ or K₂CO₃ to facilitate transmetallation .

Q. How is the compound characterized to confirm its structural integrity?

- Spectroscopic Techniques :

- NMR : ¹H NMR (CDCl₃) resolves aromatic protons (δ 7.2–8.1 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR confirms the boronate ester (δ ~30 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 301.21 g/mol for C₁₆H₂₀BNO₂S derivatives) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and planarity of the oxazole-boronate system .

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Acts as a boronate ester partner in Suzuki-Miyaura reactions to construct biaryl systems. Example: Coupling with aryl halides to synthesize π-conjugated molecules for OLEDs .

- Intermediate for Functionalization : The oxazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) for diversification .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings involving this compound?

- Critical Factors :

- Ligand Selection : Bulky ligands like SPhos or XPhos improve turnover in sterically hindered couplings .

- Solvent System : Mixed solvents (e.g., THF:H₂O, 4:1) enhance boronate solubility and reaction kinetics.

- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time (e.g., from 24h to 2h) .

- Data Contradiction Note : Yields vary widely (27–85%) depending on substrate electronic effects. Electron-deficient aryl halides generally show higher efficiency .

Q. How can researchers resolve contradictory spectroscopic data for derivatives of this compound?

- Case Study : Overlapping signals in ¹H NMR for ortho-substituted phenyl groups.

- Solution : Use 2D NMR (COSY, HSQC) to assign protons and confirm regiochemistry.

- Alternative : Isotopic labeling (e.g., ¹⁰B-enriched boron) simplifies ¹¹B NMR interpretation .

Q. What strategies are effective for designing bio-active derivatives of this compound?

- Medicinal Chemistry Approach :

- Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, azide) to the oxazole ring for target engagement .

- Prodrug Design : Hydrolyze the boronate ester in vivo to release active moieties.

- Biological Assays : Screen derivatives against kinase targets using fluorescence polarization assays .

Q. How is this compound integrated into materials science research, such as OLED development?

- Application Example : As a building block for thermally activated delayed fluorescence (TADF) emitters:

- Synthesis : Couple with electron-deficient triazine or phenoxazine cores via Suzuki-Miyaura reactions.

- Device Fabrication : Co-deposit with host materials (e.g., CBP) via vacuum sublimation.

- Performance Metrics : External quantum efficiency (EQE) >15% achieved in optimized devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.